Abemaciclib metabolite M18
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Overview
Description
Abemaciclib metabolite M18, also known as hydroxy-N-desethylabemaciclib, is a significant active metabolite of the drug Abemaciclib. Abemaciclib is a cyclin-dependent kinase inhibitor used primarily in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. Metabolite M18, along with other metabolites such as M2 and M20, contributes to the pharmacological activity of Abemaciclib .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abemaciclib metabolite M18 involves the hepatic metabolism of Abemaciclib, primarily mediated by the enzyme cytochrome P450 3A4 (CYP3A4). The metabolic pathway includes the N-desethylation and subsequent hydroxylation of Abemaciclib .
Industrial Production Methods: Industrial production of this compound is not typically performed separately, as it is a metabolite formed in vivo. the synthesis of Abemaciclib itself involves a convergent multiple-step process using commercially available starting materials. The final product is isolated after controlled crystallization to produce the desired polymorph .
Chemical Reactions Analysis
Types of Reactions: Abemaciclib metabolite M18 undergoes several types of chemical reactions, including:
Oxidation: The hydroxylation of the N-desethyl group.
Reduction: Potential reduction of intermediate reactive species.
Substitution: Possible substitution reactions involving the piperazine ring.
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP3A4 in the liver.
Reduction: Involves reducing agents such as potassium cyanide (KCN) to trap reactive intermediates.
Major Products: The major products formed from these reactions include the hydroxylated and N-desethylated forms of Abemaciclib, such as M18 .
Scientific Research Applications
Abemaciclib metabolite M18 has several scientific research applications, including:
Chemistry: Used in studies to understand the metabolic pathways and bioactivation of Abemaciclib.
Biology: Investigated for its role in cell cycle regulation and inhibition of cyclin-dependent kinases.
Medicine: Explored for its therapeutic potential in treating various cancers, particularly breast cancer.
Industry: Utilized in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation
Mechanism of Action
Abemaciclib metabolite M18 exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are crucial for cell cycle progression, particularly the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, M18 induces cell cycle arrest and prevents cancer cell proliferation. The molecular targets include the retinoblastoma protein (Rb) pathway, which is essential for cell cycle regulation .
Comparison with Similar Compounds
Palbociclib: Another CDK4/6 inhibitor used in breast cancer treatment.
Ribociclib: Similar to Palbociclib and Abemaciclib, used for the same indications.
Comparison:
Potency: Abemaciclib and its metabolites, including M18, exhibit similar potency to Palbociclib and Ribociclib in inhibiting CDK4 and CDK6.
Properties
Molecular Formula |
C25H28F2N8O |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33) |
InChI Key |
YQMRQLBCUBZXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO |
Origin of Product |
United States |
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